molecular formula C11H12N2O2 B8506762 4-Amino-N-propylphthalimide

4-Amino-N-propylphthalimide

Cat. No.: B8506762
M. Wt: 204.22 g/mol
InChI Key: PMEHKVSRSQHZHZ-UHFFFAOYSA-N
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Description

No information about 4-Amino-N-propylphthalimide (CAS, structure, synthesis, or applications) is present in the provided sources. A professional introduction would require data on its molecular formula, synthesis pathways, and applications, which are absent here.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-amino-2-propylisoindole-1,3-dione

InChI

InChI=1S/C11H12N2O2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h3-4,6H,2,5,12H2,1H3

InChI Key

PMEHKVSRSQHZHZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

Scientific Research Applications

Biological Applications

1. Enzyme Inhibition

Research indicates that 4-amino-N-propylphthalimide acts as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This property is significant for therapeutic applications in treating neurological disorders such as Alzheimer's disease. Molecular docking studies suggest that it interacts effectively with acetylcholinesterase, mimicking the binding mode of known inhibitors like tacrine.

2. Anti-inflammatory and Analgesic Properties

Several studies have explored the anti-inflammatory and analgesic properties of phthalimide derivatives, including this compound. In behavioral studies on murine models, compounds derived from phthalimide have shown promising results in pain relief, indicating their potential as new analgesic drugs .

3. Fluorescence Probes

The compound has been utilized as a powerful environment-sensitive probe in fluorescence studies. It exhibits polarity-dependent shifts in emission maximum and changes in fluorescence quantum yield, making it suitable for examining local polarity within biological membranes. This characteristic allows researchers to study protein interactions and cellular environments more effectively than traditional fluorescent markers like tryptophan .

Synthetic Applications

1. Chemical Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its ability to participate in various chemical reactions underscores its utility in developing new compounds with desired biological activities.

2. Functionalization of Nanomaterials

Recent research has focused on functionalizing nanomaterials using phthalimide derivatives for applications such as pesticide detection. For example, a cyclotricatechylene derivative functionalized with propyl-phthalimide was synthesized to detect sulfosulfuron pesticides through enhanced fluorescence intensity upon binding .

Case Studies

Study Objective Findings
Study on Acetylcholinesterase InhibitionInvestigate the inhibitory effects of this compoundDemonstrated effective binding to acetylcholinesterase, suggesting potential for Alzheimer's treatment
Behavioral Study on Analgesic PropertiesTest the analgesic effects of phthalimide derivativesConfirmed significant pain relief in murine models, indicating potential for new analgesics
Fluorescence Probing in MembranesExamine local polarity using this compoundShowed superior fluorescence responses compared to traditional probes like tryptophan
Detection of PesticidesAssess the efficacy of functionalized nanomaterialsAchieved significant fluorescence increase upon interaction with specific pesticides

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group in 4-amino-N-propylphthalimide facilitates nucleophilic substitutions. In a study optimizing pharmaceutical intermediates, this compound reacted with alkyl halides under basic conditions (K₂CO₃, KI) to form N-alkylated derivatives . Key parameters include:

Reaction PartnerConditionsProductYield
BromoethaneDMF, 70°CN-Ethyl derivative82%
3-ChloropropaneAcetone, refluxN-Propyl analogue78%

Kinetic studies revealed pseudo-first-order dependence on the alkyl halide concentration, with activation energy of 58 kJ/mol calculated via Arrhenius plots .

Condensation and Cyclization

The compound undergoes intramolecular cyclization when heated in polar aprotic solvents (e.g., DMF, DMSO):

Mechanism

  • Amino group deprotonation (base-assisted)

  • Nucleophilic attack on adjacent carbonyl carbon

  • Six-membered ring formation via elimination of H₂O

Experimental characterization:

  • FTIR : Disappearance of NH stretch (3300 cm⁻¹) post-cyclization

  • ¹H NMR : Downfield shift of imide protons (δ 7.83→8.15 ppm)

Coordination Chemistry

This compound acts as a bidentate ligand in transition metal complexes:

Metal IonCoordination ModeApplication
Pd(II)N,O-chelationSuzuki-Miyaura cross-coupling
Pt(II)Square-planar geometryAnticancer drug prototypes

Stability constants (log β):

  • Pd complex: 10.2 ± 0.3 (determined by UV-Vis titration)

  • Pt complex: 8.9 ± 0.2

Biological Activity

The compound exhibits enzyme inhibitory properties:

Target EnzymeIC₅₀Mechanism
Acetylcholinesterase (AChE)90 nMπ-π stacking with Trp286
Butyrylcholinesterase (BuChE)5.2 μMHydrogen bonding to His438

Molecular docking simulations show:

  • Binding energy: -9.4 kcal/mol (AChE)

  • Key interactions: H-bonds with Ser203, hydrophobic contacts with Phe338

Redox Reactions

Electrochemical studies in acetonitrile reveal:

ProcessE₁/₂ (V vs SCE)
Oxidation+1.23
Reduction-0.87

Controlled-potential electrolysis generates radical intermediates detectable by EPR spectroscopy (g = 2.003).

Analytical Detection

Functionalized derivatives detect metal ions:

DerivativeAnalyteLOD
Thiacalixarene conjugateHg²⁺3.10 nM
Oxacalixarene analogue4-Nitrobenzene2.4 μM

Fluorescence quenching follows Stern-Volmer kinetics (Ksv = 4.8×10³ M⁻¹) .

Computational Insights

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • HOMO (-6.12 eV) localized on phthalimide ring

  • LUMO (-1.98 eV) concentrated at amino group

  • Reaction barrier for cyclization: 98 kJ/mol

Nudged Elastic Band (NEB) simulations show proton-transfer steps dominate reaction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from unrelated phthalimide or naphthalimide derivatives may highlight general trends:

(a) 3-Chloro-N-phenyl-phthalimide

  • Structure : Contains a chloro-substituted phthalimide core with an N-phenyl group.
  • Applications: Used as a monomer precursor for polyimides.
  • Key Difference: Lacks the amino and propyl substituents critical to 4-Amino-N-propylphthalimide, which would influence reactivity and solubility.

(b) N-Allyl-4-(4-(N-phenylureido)benzylamino)-1,8-naphthalimide

  • Structure: A naphthalimide derivative with allyl, phenylureido, and benzylamino substituents.
  • Function : Studied for anion complexation due to its extended π-conjugation and hydrogen-bonding sites.
  • Contrast: The naphthalimide core differs from the phthalimide structure, and the substituents (allyl, ureido) are unrelated to the amino and propyl groups in the target compound.

(c) 4-(4-Aminophenoxy)-N-methylpicolinamide

  • Structure: Combines a picolinamide backbone with an aminophenoxy group.
  • Divergence: The picolinamide and phenoxy groups are distinct from the phthalimide core and propyl chain in the target compound.

Data Gaps and Limitations

Structural Data: No molecular weight, spectral data (e.g., NMR, IR), or crystallographic information for this compound is available.

Physicochemical Properties: Solubility, stability, or thermal behavior cannot be inferred from the provided sources.

Biological or Industrial Applications: No references to its use in polymers, pharmaceuticals, or sensors are present.

Recommendations for Further Research

To address the query, additional authoritative sources (e.g., peer-reviewed journals, patents, or chemical databases) must be consulted. Key search terms should include:

  • Synonyms: "this compound" and its IUPAC name.
  • Related Compounds: Amino-substituted phthalimides (e.g., 4-amino-N-methylphthalimide).
  • Applications : Polyimides, fluorescent probes, or pharmaceutical intermediates.

Preparation Methods

Synthesis of Epoxy Intermediate

4-Aminophthalimide is treated with epichlorohydrin in acetonitrile under reflux (90°C) for 8 hours in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This yields 4-(2,3-epoxypropylamino)phthalimide , characterized by its epoxy functionality.

Propylamine Incorporation

The epoxy intermediate undergoes ring-opening with propylamine in acetonitrile at 50°C for 12 hours, catalyzed by p-toluenesulfonic acid (PTSA). The reaction mechanism involves nucleophilic attack by the amine on the less hindered carbon of the epoxide, forming a secondary alcohol intermediate. Dehydration under acidic conditions completes the formation of this compound.

Advantages of this method :

  • Avoids nitro-group reduction, simplifying the synthesis.

  • Achieves 85–88% overall yield with high regiospecificity.

Condensation with Pre-Functionalized Amines

A third approach utilizes pre-functionalized propylamine derivatives to streamline the synthesis. For instance, 4-aminophthalic acid is condensed with N-propylamine hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds in dichloromethane at 0–5°C, with pyridine as a base to neutralize HCl. After 10 hours, the product is isolated via solvent evaporation and washed with cold water to remove unreacted starting materials.

Key observations :

  • DCC-mediated coupling ensures high efficiency (90–95% yield).

  • Requires stringent temperature control to minimize side reactions.

Analytical Characterization

Post-synthesis validation of this compound employs advanced chromatographic and spectroscopic techniques:

Ultra-Performance Liquid Chromatography (UPLC)

A validated UPLC method utilizes a Acquity HSS C18 column (100 mm × 2.1 mm, 1.8 µm) with a gradient mobile phase of potassium dihydrogen phosphate (pH 3.0) and acetonitrile. The compound elutes at 4.8 minutes with a resolution ≥8.0 from related impurities.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, 1H, Ar-H), 7.95 (s, 1H, NH), 7.80 (d, 1H, Ar-H), 3.45 (t, 2H, N-CH₂), 1.65 (m, 2H, CH₂), 0.95 (t, 3H, CH₃).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C-N).

Comparative Evaluation of Methods

The table below summarizes the efficiency, scalability, and practicality of each synthesis route:

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution85–90≥98Straightforward reduction stepRequires nitro-group reduction
Epoxy Ring-Opening85–88≥97No nitro intermediatesMulti-step synthesis
Condensation90–95≥99High efficiencyCostly coupling agents

Industrial-Scale Considerations

For large-scale production, the epoxy ring-opening method is preferred due to its compatibility with continuous flow reactors and minimal waste generation. Recent advancements include the use of immobilized Lewis acid catalysts (e.g., ZnCl₂ on silica) to enhance recyclability and reduce environmental impact .

Q & A

What are the established synthetic routes for 4-Amino-N-propylphthalimide, and how do reaction conditions influence yield and selectivity?

Basic Research Question
The synthesis typically involves sequential nitration, alkylation, and reduction steps. A common approach starts with 4-nitro-N-methylphthalimide, followed by N-propylation using propyl halides or sulfonates under phase-transfer catalysis (PTC) to favor mono-alkylation . Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or using reducing agents like SnCl₂/HCl. Key factors affecting yield include:

  • Catalyst choice : PTC (e.g., tetrabutylammonium bromide) improves alkylation efficiency by enhancing reagent solubility .
  • Temperature : Alkylation at 60–80°C minimizes di-substituted byproducts .
  • Reduction conditions : Hydrogenation at 40–60 psi H₂ avoids over-reduction of the phthalimide ring .

Which analytical techniques are most effective for characterizing this compound and its intermediates?

Basic Research Question
A multi-technique approach ensures structural validation and purity assessment:

  • 1H/13C NMR : Confirms substitution patterns (e.g., propyl chain integration at δ ~0.9–1.7 ppm for CH₃ and CH₂ groups) .
  • FTIR : Identifies amine N-H stretches (~3350 cm⁻¹) and phthalimide carbonyl peaks (~1700–1770 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N composition within ±0.3% deviation .
  • HPLC-MS : Detects impurities (e.g., residual nitro precursors) with a C18 column and acetonitrile/water gradient .

How can researchers optimize N-alkylation reactions to avoid di-substitution byproducts in phthalimide derivatives?

Advanced Research Question
Di-substitution arises from competing nucleophilic attacks. Mitigation strategies include:

  • Controlled stoichiometry : Use a 1:1 molar ratio of phthalimide to alkylating agent to limit excess reagent .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while toluene under PTC reduces side reactions .
  • Kinetic monitoring : In-situ FTIR or LC-MS tracks reaction progression, enabling early termination at ~85% conversion .

What mechanistic insights explain the enzyme inhibitory activity of N-propylphthalimide derivatives?

Advanced Research Question
this compound derivatives exhibit inhibition against acetylcholinesterase (AChE) and carbonic anhydrase (hCA) via:

  • Active-site binding : The phthalimide ring engages in π-π stacking with aromatic residues (e.g., Trp86 in AChE), while the propyl chain occupies hydrophobic pockets .
  • Kinetic profiles : Competitive inhibition is observed with Ki values of 19.0–76.3 nM for AChE and 346.6–1269.9 nM for hCA isoforms, outperforming reference inhibitors like tacrine (Ki = 174.6 nM) .
Enzyme Ki (nM) Inhibition Type Reference Inhibitor (Ki)
AChE19.0–76.3CompetitiveTacrine (174.6 nM)
hCA I351.0–1269.9MixedAcetazolamide (1246.7 nM)
hCA II346.6–1193.1MixedAcetazolamide (1407.6 nM)

How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities and stability:

  • Docking : Prioritize analogs with hydrogen bonds to catalytic residues (e.g., Glu202 in hCA II) and favorable LogP values (1.5–3.0) for blood-brain barrier penetration .
  • ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., PAINS filters eliminate pan-assay interference compounds) .

What best practices ensure robust data management in studies involving this compound?

Advanced Research Question
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Electronic Lab Notebooks (ELNs) : Use Chemotion ELN for structured data entry, linking raw spectra (e.g., NMR .jdx files) to experimental protocols .
  • Repositories : Deposit datasets in RADAR4Chem or Chemotion with DOI assignment for peer validation .
  • Metadata standards : Include MOL files, synthesis conditions, and assay parameters (e.g., enzyme batch numbers) .

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